molecular formula C15H22N2 B13590895 2-(1-Benzylpiperidin-3-yl)cyclopropan-1-amine

2-(1-Benzylpiperidin-3-yl)cyclopropan-1-amine

Cat. No.: B13590895
M. Wt: 230.35 g/mol
InChI Key: SBOZEIKRKXOXMT-UHFFFAOYSA-N
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Description

2-(1-Benzylpiperidin-3-yl)cyclopropan-1-amine is a chemical compound with the molecular formula C15H22N2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzylpiperidin-3-yl)cyclopropan-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-benzylpiperidine with cyclopropanamine under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as palladium on carbon, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzylpiperidin-3-yl)cyclopropan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(1-Benzylpiperidin-3-yl)cyclopropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Benzylpiperidin-3-yl)cyclopropan-1-amine involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are subjects of ongoing research, with studies focusing on its potential as a therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclopropane ring and piperidine moiety contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C15H22N2

Molecular Weight

230.35 g/mol

IUPAC Name

2-(1-benzylpiperidin-3-yl)cyclopropan-1-amine

InChI

InChI=1S/C15H22N2/c16-15-9-14(15)13-7-4-8-17(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11,16H2

InChI Key

SBOZEIKRKXOXMT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)C3CC3N

Origin of Product

United States

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